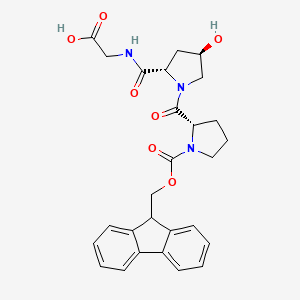
5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine: This compound is characterized by the presence of a bromine atom and two dimethylamine groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry, materials science, and catalysis.
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that brominated compounds often act as electrophiles, forming a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to changes in the target molecule’s function .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular function or signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-3-N,3-N-dimethylbenzene-1,3-diamine. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-n,1-n-dimethylbenzene-1,3-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the nitro groups can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties.
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties. It is also employed in the production of dyes and pigments.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylbenzene: Similar structure but lacks the amine groups.
5-Bromo-N1,N1-dimethylbenzene-1,2-diamine: Similar but with different substitution pattern on the benzene ring.
Uniqueness: 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine is unique due to the presence of both bromine and dimethylamine groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
IUPAC Name |
5-bromo-3-N,3-N-dimethylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGNHXTMNHNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)
![(7-Chloro-thiazolo[4,5-d]pyrimidin-2-yl)-dimethyl-amine](/img/structure/B2947431.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2947434.png)
![N'-(3,4-dimethylphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2947439.png)
![8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one](/img/structure/B2947440.png)

![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2947445.png)


![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B2947449.png)
